Enantiomer-Specific Reduction in PCAF/GCN5 Bromodomain Binding Affinity
GSK4028 (S,S-enantiomer) exhibits a 316-fold reduction in PCAF/GCN5 bromodomain inhibitory potency compared to its active counterpart GSK4027 (R,R-enantiomer) in the same TR-FRET assay platform [1]. This differential is measured under identical assay conditions using truncated PCAF bromodomain protein and a fluorescently tagged ligand [2].
| Evidence Dimension | PCAF/GCN5 bromodomain inhibition (pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 4.9 (equivalent to IC₅₀ ≈ 12.6 μM) |
| Comparator Or Baseline | GSK4027 (R,R-enantiomer): pIC₅₀ = 7.4 ± 0.11 (equivalent to IC₅₀ ≈ 40 nM) |
| Quantified Difference | ΔpIC₅₀ = 2.5 log units; potency reduction factor = 316-fold |
| Conditions | TR-FRET assay using truncated PCAF bromodomain; 384-well format; 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 0.05% Pluronic F-127 |
Why This Matters
This >300-fold activity differential validates GSK4028 as a true stereochemical negative control, enabling researchers to unambiguously attribute observed phenotypic effects to PCAF/GCN5 bromodomain engagement rather than off-target interactions or assay artifacts.
- [1] Humphreys PG, et al. J Med Chem. 2017;60(2):695-709. Table 2: TR-FRET pIC₅₀ values for GSK4027 (7.4) and GSK4028 (4.9). View Source
- [2] Structural Genomics Consortium (SGC). GSK4027/GSK4028 TR-FRET Assay Protocol. View Source
